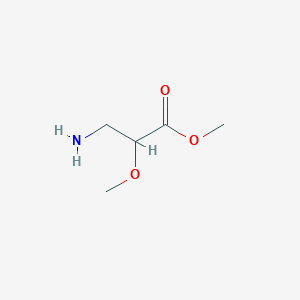

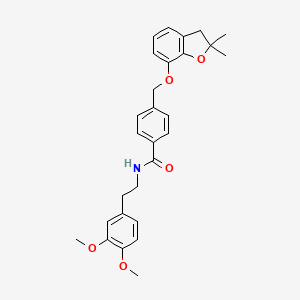

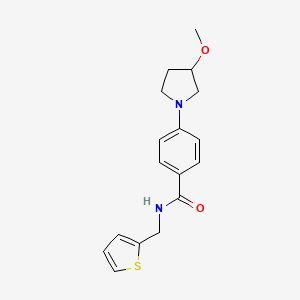

![molecular formula C20H19ClFN3O B2942588 8-(2-Chloro-6-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1190009-23-4](/img/structure/B2942588.png)

8-(2-Chloro-6-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-(2-Chloro-6-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one” is a chemical compound. It has a molecular formula of C20H18ClF2N3O .

Synthesis Analysis

The synthesis of this compound might involve several steps. One possible precursor could be 2-chloro-6-fluorobenzaldehyde . The method for preparing 2-chloro-6-fluorobenzaldehyde involves performing chlorination on 2-chloro-6-fluorotoluene under illumination to obtain 2-chloro-6-fluorobenzyl chloride . When the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5 percent, ferric solid superacid is added, water is dripped at a temperature between 100 and 200 DEG C, and heat is preserved for 4+/-5 hours . Then, alkali liquor is added, stirring is performed to ensure that a liquid phase is layered, and reduced pressure distillation or rectification and purification is performed on an organic phase which is obtained after the liquid phase is layered to obtain 2-chloro-6-fluorobenzaldehyde .Applications De Recherche Scientifique

Anticancer Properties

Research on spirocyclic derivatives, including compounds structurally similar to "8-(2-Chloro-6-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one", has identified potential anticancer activities. For instance, a study highlighted the synthesis and evaluation of spirocyclic thiazolidinones as epidermal growth factor receptor inhibitors, demonstrating moderate antiproliferative activity against breast cancer cell lines (Fleita, Sakka, & Mohareb, 2013) (Fleita, Sakka, & Mohareb, 2013).

Anticonvulsant Activity

Compounds with the triazaspirodecanone structure have been examined for their anticonvulsant properties. Research has shown that certain fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives exhibit significant anticonvulsant activity, suggesting the potential for novel therapeutic agents in epilepsy management (Obniska, Kamiński, Zagórska, Dzierżawska-Majewska, & Karolak‐Wojciechowska, 2006) (Obniska et al., 2006).

Molecular Docking and SAR Studies

The structural activity relationships (SAR) and molecular docking studies of triazaspirodecanone derivatives have been explored to understand their interaction with biological targets. For example, spiropiperidine analogues were synthesized and subjected to docking studies as ligands of the nociceptin/orphanin FQ receptor, revealing insights into the stereochemical preferences for NOP receptor activation (Battisti, Corrado, Sorbi, Cornia, Tait, Malfacini, Cerlesi, Calo’, & Brasili, 2014) (Battisti et al., 2014).

Antimicrobial Activities

The antimicrobial potential of benzimidazole-derived naphthalimide triazoles has been investigated, with some compounds displaying potent activities against bacterial and fungal strains. This research suggests the relevance of triazole derivatives in developing new antimicrobial agents (Luo, Baathulaa, Kannekanti, Zhou, & Cai, 2015) (Luo et al., 2015).

Propriétés

IUPAC Name |

8-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFN3O/c21-16-7-4-8-17(22)15(16)13-25-11-9-20(10-12-25)23-18(19(26)24-20)14-5-2-1-3-6-14/h1-8H,9-13H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROFJVPIYWTSBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-Chloro-6-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

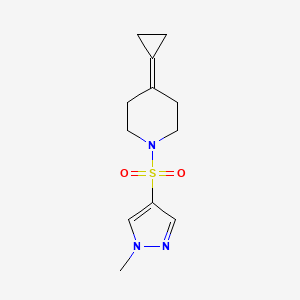

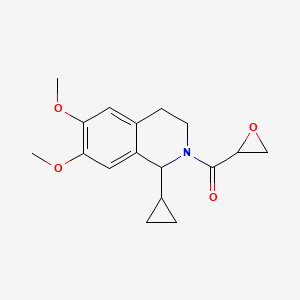

![2-Chloro-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]propan-1-one](/img/structure/B2942509.png)

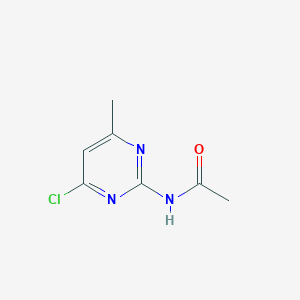

![N-[(2-methylpropyl)carbamoyl]isoleucine](/img/structure/B2942516.png)

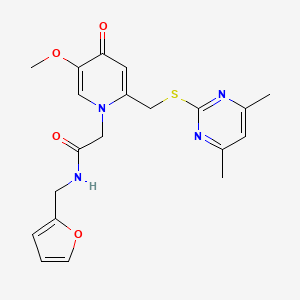

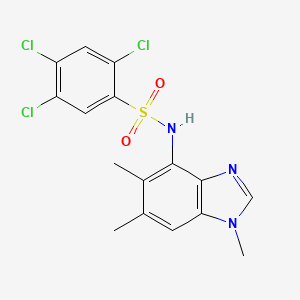

![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2942524.png)

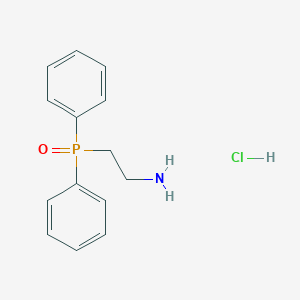

![(3S)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2942526.png)